N-[4-(propylsulfamoyl)phenyl]propanamide
Description
N-[4-(Propylsulfamoyl)phenyl]propanamide is a sulfonamide-derived compound characterized by a propanamide backbone linked to a phenyl ring substituted with a propylsulfamoyl group. For instance, analogs such as N-{4-[(1H-benzotriazol-1-ylacetyl)(thiophen-3-ylmethyl)amino]phenyl}propanamide have shown inhibitory effects against MERS-CoV via interactions with viral proteases . The compound’s sulfonamide group enhances solubility and bioavailability, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
N-[4-(propylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-9-13-18(16,17)11-7-5-10(6-8-11)14-12(15)4-2/h5-8,13H,3-4,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQWJIIVJBMGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(propylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[4-(propylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[4-(propylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanamide Derivatives
Key Observations:
- Sulfonamide Variants : The propylsulfamoyl group in the target compound contrasts with acetylated () or pyrimidinyl-linked sulfonamides (), which influence solubility and target affinity.
- Aryl Modifications: Substitution with trifluoromethyl () or benzoxazinone () enhances receptor binding in dopamine antagonists, whereas benzotriazole derivatives () improve antiviral potency.
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations:
- Antiviral vs. Antibacterial : Pyrimidinyl-sulfamoyl derivatives () show lower MIC values against bacteria compared to benzotriazole-based antiviral compounds ().
- Synthetic Efficiency : Butyryl and valeroyl derivatives () achieve high yields (>95%), whereas dopamine antagonists () have lower yields (24–47%), reflecting synthetic challenges with complex substituents.
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(propylsulfamoyl)phenyl]propanamide, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common route includes coupling 4-(propylsulfamoyl)aniline with propanoyl chloride under anhydrous conditions. Key intermediates (e.g., sulfonamide precursors) require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >95% purity. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like N-overacylated derivatives .
Q. How is structural characterization of this compound validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR confirm the propanamide backbone and sulfonamide connectivity (e.g., carbonyl at ~170 ppm in C NMR).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 297.1) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase (COX-2) or carbonic anhydrase isoforms using fluorometric assays. IC values are calculated via dose-response curves (e.g., 10–100 µM range).
- Cellular Models : Use LPS-induced inflammation in RAW 264.7 macrophages to assess anti-inflammatory activity (NF-κB pathway inhibition via ELISA) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide vs. carboxamide groups) impact bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study using analogs:
| Compound | Structural Feature | COX-2 IC (µM) |
|---|---|---|
| This compound | Sulfonamide + propanamide | 12.3 ± 1.2 |
| N-[4-(methylcarbamoyl)phenyl]propanamide | Carboxamide substituent | 45.7 ± 3.5 |
| Parent sulfonamide (no propanamide) | Free sulfonamide group | >100 |
The sulfonamide-propanamide hybrid shows enhanced activity due to hydrogen-bonding interactions with catalytic residues .
Q. What computational strategies predict target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to simulate ligand-receptor interactions. Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the sulfonamide group.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can conflicting bioactivity data between analogs be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., uniform enzyme sources, pH conditions).
- Counter-Screen : Test off-target effects (e.g., kinase panels) to rule out nonspecific binding. For example, low activity in a kinase screen (IC >50 µM) confirms COX-2 specificity .
Q. What strategies improve compound stability in physiological buffers?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 24 hours. Monitor via HPLC; >90% recovery indicates stability.
- Prodrug Design : Modify the propanamide to a methyl ester (hydrolyzed in vivo) to enhance solubility without compromising activity .
Q. How are multi-target interactions (e.g., COX-2 and ion channels) evaluated?
- Methodological Answer :
- Patch-Clamp Electrophysiology : Test on TRPV1-expressing HEK293 cells to assess ion channel modulation.
- Transcriptomics : RNA-seq of treated cells identifies differentially expressed pathways (e.g., NF-κB vs. MAPK) .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
